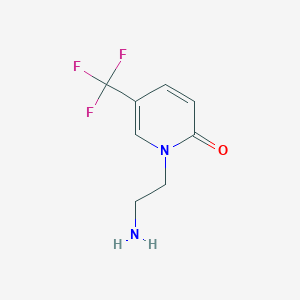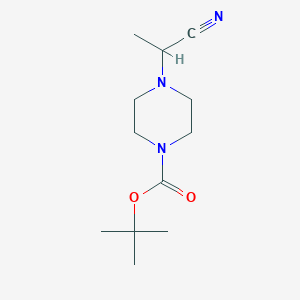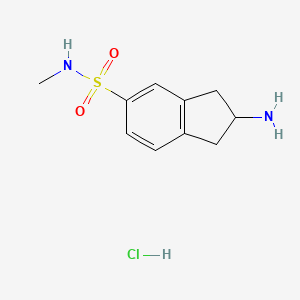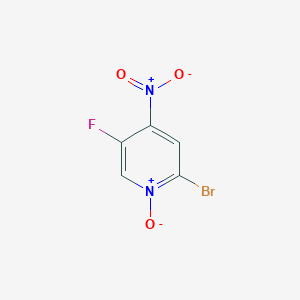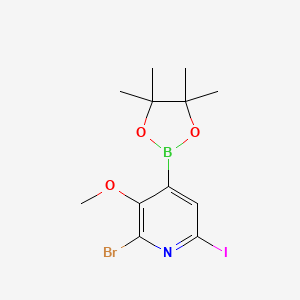
2-Brom-6-iod-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
Übersicht
Beschreibung
“2-Bromo-6-iodo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound that serves as a pharmaceutical intermediate. It is often used in biomedicine research to develop treatments for oncological and neurological diseases . The compound has an empirical formula of C12H16BBrINO3 and a molecular weight of 439.88 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The SMILES string representation of the molecule isCOc1c(Br)nc(I)cc1B2OC(C)(C)C(C)(C)O2 . This indicates the presence of a bromine and iodine atom, a methoxy group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a pyridine ring. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a complexity of 329 and a topological polar surface area of 40.6Ų . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound is covalently bonded and has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung ist ein wertvolles Zwischenprodukt in der organischen Synthese. Ihre Struktur, die eine Boronsäureestergruppe aufweist, macht sie für Kreuzkupplungsreaktionen wie die Suzuki-Miyaura-Kupplung geeignet . Diese Reaktion ist entscheidend für den Aufbau von Kohlenstoff-Kohlenstoff-Bindungen, die für die Bildung komplexer organischer Moleküle in der Pharmakologie und Materialwissenschaft grundlegend sind.
Medizinische Chemie
In der medizinischen Chemie dient die Verbindung als Vorläufer für die Entwicklung cholinerger Medikamente . Diese Medikamente könnten gastrointestinale Erkrankungen behandeln, indem sie mit dem cholinergen System interagieren, das eine entscheidende Rolle bei der Funktion des Magen-Darm-Trakts spielt.
Enzyminhibition
Borsäurederivate, wie diese Verbindung, sind bekannt dafür, als Enzyminhibitoren zu wirken . Sie können an die aktiven Stellen von Enzymen binden und deren Aktivität modulieren. Diese Eigenschaft wird bei der Entwicklung von Medikamenten genutzt, die auf bestimmte Enzyme abzielen, die mit Krankheiten wie Krebs und mikrobiellen Infektionen assoziiert sind.
Ligand für die Medikamentenentwicklung
Die Boronsäureestergruppe der Verbindung kann in der Medikamentenentwicklung als Ligand dienen . Liganden sind entscheidend für die Bildung von Koordinationskomplexen mit Metallen, die aufgrund ihrer einzigartigen Reaktivität und Wechselwirkung mit biologischen Molekülen zur Behandlung verschiedener Erkrankungen wie Krebs eingesetzt werden können.
Safety and Hazards
The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H301 - H318, indicating that it’s toxic if swallowed and causes serious eye damage . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338, suggesting protective measures and actions to take in case of exposure .
Eigenschaften
IUPAC Name |
2-bromo-6-iodo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrINO3/c1-11(2)12(3,4)19-13(18-11)7-6-8(15)16-10(14)9(7)17-5/h6H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRCANFSJHSRDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2OC)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate](/img/structure/B1443502.png)
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B1443505.png)
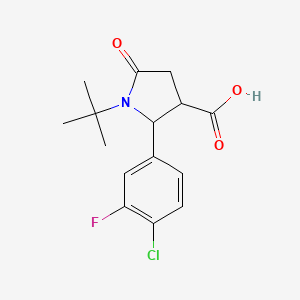

![1-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octane](/img/structure/B1443508.png)
![[1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1443509.png)
